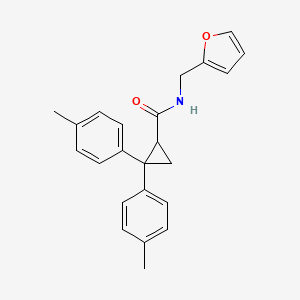![molecular formula C15H12ClN3O2S B4988144 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4988144.png)
2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, also known as THA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways. 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been found to activate the p38 MAPK pathway, which is involved in cell differentiation, apoptosis, and inflammation. It has also been shown to inhibit the NF-kappaB pathway, which is implicated in inflammation and cancer. Additionally, 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been found to regulate the expression of various genes involved in glucose metabolism and insulin signaling.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has also been found to inhibit the formation of amyloid-beta peptide and reduce oxidative stress in Alzheimer's disease models. Additionally, 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been found to regulate glucose metabolism and improve insulin sensitivity in diabetic models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. However, 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide also has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Additionally, 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. One area of interest is the development of novel analogs with improved pharmacological properties and efficacy. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, which may lead to the identification of novel therapeutic targets. Additionally, more research is needed to determine the safety and efficacy of 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide in animal models and clinical trials, which may pave the way for its potential use as a therapeutic agent in various diseases.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves the reaction of 2-(4-chlorophenyl)acetic acid with thiosemicarbazide, followed by cyclization with thionyl chloride to form 3-(2-thienyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with formaldehyde and acetic anhydride to obtain 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. The synthesis of 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been optimized for high yield and purity, and the compound has been characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been investigated for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. It has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has also been shown to inhibit the formation of amyloid-beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. Additionally, 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been found to possess anti-diabetic activity by regulating glucose metabolism and insulin signaling pathways.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-11-5-3-10(4-6-11)8-13(20)17-9-14-18-15(19-21-14)12-2-1-7-22-12/h1-7H,8-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFABGDYSPMXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine](/img/structure/B4988066.png)

![3-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4988086.png)
![2-[4-methyl-1-(4-methylphenyl)-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B4988092.png)
![2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B4988100.png)
![2-{4-[(2-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4988106.png)
![5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide](/img/structure/B4988121.png)
![5-(2,5-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4988129.png)
![3-(4-bromophenyl)-5-(5-chloro-2-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4988148.png)
![2-[2-(4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4988154.png)
![1-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4988156.png)
![N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4988163.png)

